(5E)-5-(2-ethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5E)-5-(2-ethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.: 606954-25-0
VCID: VC16125117
InChI: InChI=1S/C20H17N3O2S/c1-3-25-16-7-5-4-6-15(16)12-17-19(24)23-20(26-17)21-18(22-23)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3/b17-12+
SMILES:
Molecular Formula: C20H17N3O2S
Molecular Weight: 363.4 g/mol

(5E)-5-(2-ethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS No.: 606954-25-0

Cat. No.: VC16125117

Molecular Formula: C20H17N3O2S

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

(5E)-5-(2-ethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one - 606954-25-0

Specification

CAS No. 606954-25-0
Molecular Formula C20H17N3O2S
Molecular Weight 363.4 g/mol
IUPAC Name (5E)-5-[(2-ethoxyphenyl)methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C20H17N3O2S/c1-3-25-16-7-5-4-6-15(16)12-17-19(24)23-20(26-17)21-18(22-23)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3/b17-12+
Standard InChI Key ILCUPNNDQCYBBO-SFQUDFHCSA-N
Isomeric SMILES CCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C)S2
Canonical SMILES CCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C)S2

Introduction

(5E)-5-(2-ethoxybenzylidene)-2-(4-methylphenyl) thiazolo[3,2-b] triazol-6(5H)-one is a complex organic compound belonging to the thiazolo[3,2-b] triazol-6(5H)-one class. This compound is characterized by its molecular formula C20H17N3O2S and is known for its potential applications in various fields due to its unique structural features.

Structural Information

The compound's structure includes a thiazolo[3,2-b] triazole core with a 2-ethoxybenzylidene group and a 4-methylphenyl substituent. The ethoxy group attached to the benzylidene moiety contributes to its solubility and interaction profile with biological targets.

Structural Details:

  • Molecular Formula: C20H17N3O2S

  • SMILES: CCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C)S2

  • InChI: InChI=1S/C20H17N3O2S/c1-3-25-16-7-5-4-6-15(16)12-17-19(24)23-20(26-17)21-18(22-23)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3/b17-12+

  • InChIKey: ILCUPNNDQCYBBO-SFQUDFHCSA-N

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Industrial production may adapt these methods for scalability and cost-effectiveness, potentially employing green chemistry principles to minimize environmental impact.

Hazard Information:

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation) .

Comparison with Similar Compounds:

Compound NameStructural FeaturesBiological ActivityUniqueness
(5Z)-5-(2-ethoxybenzylidene)-2-(2-methylphenyl) thiazolo[3,2-b] triazol-6(5H)-oneEthoxy groupPotential biological interactionsEthoxy group enhances solubility
(5E)-5-(4-chloro-benzylidene)thiazolo[3,2-b] triazol-6(5H)-oneChlorine substitutionAnticancerChlorine enhances reactivity
(5E)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-methylphenyl) thiazolo[3,2-b] triazol-6(5H)-oneAllyloxy and methoxy groupsAntimicrobialAllyloxy group introduces steric effects

Availability and Suppliers

This compound is available from suppliers like Sigma-Aldrich, where it can be purchased in quantities such as 10 mg for research purposes .

Suppliers:

SupplierLocationProduct ListAdvantage
Sigma-Aldrich Ireland LtdUnited StatesVarious chemical compoundsWide range of products

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